Technical Whitepaper: Pantoprazole Sulfide-beta-D-Glucuronide (CAS 867300-67-2)
Technical Whitepaper: Pantoprazole Sulfide-beta-D-Glucuronide (CAS 867300-67-2)
Advanced Metabolic Profiling and Bioanalytical Applications[1]
Executive Summary
Pantoprazole Sulfide-beta-D-glucuronide (CAS 867300-67-2) is a critical Phase II metabolite of the proton pump inhibitor (PPI) pantoprazole. While the parent drug is primarily metabolized via CYP2C19 (demethylation) and CYP3A4 (sulfoxidation), the sulfide pathway represents a reductive metabolic route—often overlooked but significant in comprehensive "Metabolites in Safety Testing" (MIST) protocols.
This technical guide provides an in-depth analysis of the physicochemical properties, metabolic genesis, synthetic preparation, and LC-MS/MS quantification of this conjugate. It serves as a definitive reference for researchers utilizing CAS 867300-67-2 as a bioanalytical standard to map PPI clearance pathways and ensure regulatory compliance.
Chemical Identity & Physicochemical Profile[2][3]
The compound represents the N-glucuronidation of the benzimidazole moiety of pantoprazole sulfide. Unlike the parent sulfoxide (pantoprazole), the sulfide lacks the chiral sulfur center but introduces complexity via the glucuronosyl linkage.
| Property | Specification |
| Chemical Name | Pantoprazole Sulfide-beta-D-Glucuronide |
| CAS Registry Number | 867300-67-2 |
| Parent Compound | Pantoprazole Sulfide (CAS 102625-64-9) |
| Molecular Formula | C₂₂H₂₅F₂N₃O₈S |
| Molecular Weight | 529.51 g/mol |
| Appearance | Off-white to pale yellow solid (hygroscopic) |
| Solubility | Soluble in DMSO, Methanol, Water (pH > 7) |
| pKa (Calculated) | ~3.8 (Glucuronic acid carboxyl), ~12 (Benzimidazole NH masked) |
| Storage Stability | -20°C, desiccated, protected from light (Sulfide moiety is oxidation-sensitive) |
Metabolic Pathway & Mechanism[5][6]
The formation of Pantoprazole Sulfide-beta-D-glucuronide illustrates the interplay between reductive metabolism and Phase II conjugation.
-
Reduction (Phase I): Pantoprazole (sulfoxide) is reduced to Pantoprazole Sulfide. This reaction is potentially mediated by gut microbiota or non-enzymatic reduction in the acidic gastric environment, though hepatic reductases may play a minor role.
-
Conjugation (Phase II): The lipophilic sulfide accumulates unless conjugated. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDPGA to the benzimidazole nitrogen (N-glucuronidation).
Visualization: Pantoprazole Metabolic Network[1]
Figure 1: Metabolic scheme highlighting the reductive pathway leading to the formation of the sulfide glucuronide.
Applications in Drug Development
4.1. Bioanalytical Reference Standard
In regulated bioanalysis (GLP), CAS 867300-67-2 is used to quantify the extent of reductive metabolism. Since the sulfide metabolite can be re-oxidized to the parent drug (chiral inversion loop), tracking the "locked" glucuronide provides a more accurate estimation of total reductive clearance.
4.2. DDI Potential Assessment
High concentrations of glucuronide conjugates can inhibit UGT enzymes or OATP transporters. Screening this metabolite against UGT1A1 or UGT2B7 substrates is recommended during interaction studies.
Experimental Protocols
5.1. Chemical Synthesis Strategy
Note: This is a generalized high-yield protocol for benzimidazole N-glucuronides.
-
Coupling: React Pantoprazole Sulfide (1 eq) with acetobromo-α-D-glucuronic acid methyl ester (1.2 eq) in anhydrous acetonitrile using silver carbonate (Ag₂CO₃) as a catalyst.
-
Deprotection: Treat the intermediate with LiOH in MeOH/H₂O to hydrolyze the methyl ester and acetyl groups without oxidizing the sulfide sulfur.
-
Purification: Semi-preparative HPLC (C18) using a water/acetonitrile gradient. Lyophilize immediately to prevent hydrolysis.
5.2. LC-MS/MS Analytical Method
Objective: Quantitation of Pantoprazole Sulfide-beta-D-glucuronide in human plasma.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Gradient: 5% B to 90% B over 4.0 min.
Mass Spectrometry Parameters (ESI+): The method relies on the neutral loss of the glucuronic acid moiety (-176 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Panto-S-Gluc | 530.1 [M+H]⁺ | 354.1 | 20 | Loss of Glucuronide (-176) |
| Panto-S-Gluc | 530.1 [M+H]⁺ | 200.0 | 35 | Benzimidazole fragment |
| Pantoprazole | 384.1 [M+H]⁺ | 200.0 | 25 | Standard reference |
Visualization: Analytical Workflow
Figure 2: Standardized bioanalytical workflow for the extraction and quantification of the metabolite.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9799341, Pantoprazole sulfide. Retrieved from [Link]
-
ClinPGx (2025). Pantoprazole Pathway, Pharmacokinetics. Retrieved from [Link]
-
Li, Y., et al. (2010). Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study. European Journal of Drug Metabolism and Pharmacokinetics.[4] Retrieved from [Link]
-
Miners, J. O., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification.[5] International Journal of Biochemistry & Cell Biology.[5] Retrieved from [Link]
Sources
- 1. uab.edu [uab.edu]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
